1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one
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Overview
Description
1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one is a compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is a derivative of chalcone, characterized by the presence of a dimethylamino group attached to a phenyl ring, a hydroxyl group, and a naphthyl group. The combination of these functional groups imparts distinct photophysical and chemical properties to the compound .
Preparation Methods
The synthesis of 1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-(dimethylamino)benzaldehyde and 2-hydroxy-1-naphthaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as piperidine to form the intermediate chalcone.
Chemical Reactions Analysis
1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetone, and reaction temperatures typically range from room temperature to reflux conditions.
Scientific Research Applications
1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: The compound’s unique photophysical properties make it useful in the study of intramolecular charge transfer and solvent effects on fluorescence.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Mechanism of Action
The mechanism by which 1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one exerts its effects is primarily through intramolecular charge transfer (ICT). The presence of donor (dimethylamino) and acceptor (naphthyl) groups facilitates the transfer of electrons within the molecule, leading to distinct photophysical properties. This ICT mechanism is influenced by solvent polarity, temperature, and the presence of other chemical species .
Comparison with Similar Compounds
1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one can be compared with other chalcone derivatives and compounds with similar structural motifs:
(2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: This compound shares a similar structure but differs in the position of the hydroxyl group, affecting its photophysical properties.
Flavonoid Derivatives: Compounds like 3-hydroxy-2-[4-(dimethylamino)phenyl]benzopyran-4-one exhibit similar fluorescence properties but have different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and photophysical properties, making it a valuable compound for various scientific applications.
Properties
CAS No. |
651712-87-7 |
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Molecular Formula |
C20H19NO2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-[4-(dimethylamino)phenyl]-2-hydroxy-2-naphthalen-2-ylethanone |
InChI |
InChI=1S/C20H19NO2/c1-21(2)18-11-9-15(10-12-18)19(22)20(23)17-8-7-14-5-3-4-6-16(14)13-17/h3-13,20,23H,1-2H3 |
InChI Key |
MKVFIGRSVIQTIN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C(C2=CC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
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